molecular formula C25H13F3O6 B3026469 3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) CAS No. 1210283-33-2

3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)

Cat. No.: B3026469
CAS No.: 1210283-33-2
M. Wt: 466.4
InChI Key: XNLZNNUNTQKWPL-UHFFFAOYSA-N
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Description

3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is a bis-coumarin derivative synthesized via the condensation of 4-hydroxycoumarin with 3,4,5-trifluorobenzaldehyde. Key physicochemical properties include a melting point of 230–231°C, IR absorption bands at 3446 cm⁻¹ (O–H stretch) and 1675 cm⁻¹ (C=O stretch), and NMR signals confirming its dimeric coumarin structure . High-resolution mass spectrometry (HRMS) validated its molecular formula (C₂₅H₁₃F₃O₆), with a sodium adduct observed at m/z 489.0533 . Notably, this compound demonstrates anticancer activity, inhibiting lung cancer cell proliferation and migration in vitro .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trifluorophenyl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13F3O6/c26-14-9-11(10-15(27)21(14)28)18(19-22(29)12-5-1-3-7-16(12)33-24(19)31)20-23(30)13-6-2-4-8-17(13)34-25(20)32/h1-10,18,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLZNNUNTQKWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C(=C3)F)F)F)C4=C(C5=CC=CC=C5OC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves the condensation of 3,4,5-trifluorobenzaldehyde with 4-hydroxy-2H-1-benzopyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyran-2-one derivatives.

Scientific Research Applications

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytostatic effects on cancer cell proliferation.

    Medicine: Explored for its antiproliferative activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the expression of matrix metalloproteinases-2 and matrix metalloproteinases-9, which are involved in cancer cell migration and invasion . The compound’s effects are mediated through various signaling pathways, including those related to cell proliferation and apoptosis .

Comparison with Similar Compounds

3,3′-(4-Chlorophenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one)

  • Substituent : 4-chlorophenyl group.
  • Key Properties : Low toxicity, dose-dependent anticoagulant activity, and superior absorption index compared to warfarin .

Dicoumarol (3,3′-Methylenebis[4-hydroxycoumarin])

  • Key Properties : Classic anticoagulant, inhibits vitamin K epoxide reductase. Molecular weight 336.3 g/mol, soluble in DMSO .

3,3′-(2,3,4-Trimethoxyphenylmethylene)bis(4-hydroxycoumarin)

  • Substituent : 2,3,4-trimethoxyphenyl group.
  • Key Properties : Structurally confirmed via X-ray crystallography. Methoxy groups enhance electron density but reduce lipophilicity .

Lanthanide Complexes (e.g., Tb(III) Complexes)

  • Substituent : Benzylidene-bis-coumarin with hydroxyl or nitro groups.
  • Key Properties : Enhanced optical properties (e.g., excited-state lifetime up to 761 μs in PMMA matrices) .
  • Applications : Luminescent materials for optoelectronics and sensors .

Physicochemical and Pharmacokinetic Profiles

Compound LogP (Predicted) Solubility Absorption Index Key Substituent Effects
3,3'-(3,4,5-Trifluorobenzylidene)bis ~3.5 (high) Low in water Moderate Fluorine atoms increase lipophilicity .
3,3′-(4-Chlorophenylmethylene)bis ~2.8 Moderate in DMSO High Chlorine enhances stability and binding .
Dicoumarol ~2.0 Low in water Low Methylene bridge reduces bioavailability .
Tb(III) complexes Variable Insoluble N/A Hydrophilic matrices (e.g., PMMA) improve optical properties .

Substituent Impact on Activity

  • Chlorine (4-Chloro) : Improves anticoagulant efficacy by stabilizing interactions with blood coagulation factors .
  • Methoxy Groups : Reduce bioactivity due to steric hindrance but improve crystallinity for structural studies .
  • Hydroxyl/Nitro Groups (Ln complexes) : Facilitate metal coordination, critical for luminescence .

Biological Activity

The compound 3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) , commonly referred to as a derivative of coumarin , has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H15F3O6C_{26}H_{15}F_3O_6 with a molecular weight of approximately 480.4 g/mol. The presence of trifluoromethyl groups in the benzylidene moiety significantly influences its biological activity and solubility characteristics.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-2H-1-benzopyran-2-one derivatives and 3,4,5-trifluorobenzaldehyde . The reaction conditions often include reflux in organic solvents such as ethanol or methanol under acidic or basic catalysis.

Antioxidant Activity

Studies have indicated that derivatives of coumarin exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS. Results suggest that the trifluoromethyl group enhances the electron-donating ability of the molecule, thereby increasing its antioxidant capacity .

Antimicrobial Activity

In vitro evaluations have shown that this compound possesses antimicrobial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate activity compared to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it was found to inhibit urease activity with an IC50 value comparable to that of standard urease inhibitors. This suggests potential applications in the treatment of infections caused by urease-producing bacteria .

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : Molecular docking studies have revealed that the trifluorobenzylidene moiety interacts favorably with active sites on target enzymes, thereby inhibiting their function.

Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity with IC50 values lower than standard antioxidants .
Study 2Showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Highlighted enzyme inhibition capabilities with potential therapeutic implications for urease-related infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)
Reactant of Route 2
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3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)

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